Naringenin 7-rutinoside

Pharmacokinetics Bioavailability Flavonoid Absorption

Procure Naringenin 7‑rutinoside (narirutin) to investigate colonic flavonoid absorption and gut microbiota‑dependent metabolism. Unlike naringenin‑7‑O‑glucoside, this rutinoside requires microbial α‑rhamnosidase for hydrolysis, resulting in delayed Tmax (311 min). It is the validated reference compound for allergic asthma studies (reduces airway inflammation at 10 mg/kg p.o.). High DMSO solubility (100 mg/mL) enables concentrated stock solutions for high‑throughput screening.

Molecular Formula C27H32O14
Molecular Weight 580.5 g/mol
CAS No. 14259-46-2
Cat. No. B1676964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringenin 7-rutinoside
CAS14259-46-2
SynonymsNarirutin, Isonaringenin, Isonaringin, Naringenin 7-beta-rutinoside, Naringenin 7-O-rutinoside, (2S)-Narirutin
Molecular FormulaC27H32O14
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
InChIInChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3
InChIKeyHXTFHSYLYXVTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Naringenin 7‑Rutinoside (Narirutin) Sourcing Guide: CAS 14259‑46‑2 for Flavonoid Research and Procurement


Naringenin 7‑rutinoside (narirutin; CAS 14259‑46‑2) is a flavanone‑7‑O‑glycoside found in Citrus species. Structurally, it consists of the aglycone naringenin linked at position 7 to a rutinoside (6‑O‑α‑L‑rhamnopyranosyl‑β‑D‑glucopyranose) moiety [REFS‑1]. It is widely used as a reference standard for phytochemical analysis and in studies of flavonoid absorption and metabolism [REFS‑2].

Why Naringenin 7‑Rutinoside Cannot Be Replaced by Aglycone or Other Glycosides in Flavonoid Research


Flavonoid glycosides are not freely interchangeable due to the sugar moiety's decisive role in determining the site and efficiency of absorption [REFS‑1]. Naringenin 7‑rutinoside, bearing a disaccharide rutinoside, follows a distinct metabolic route that requires colonic microbiota‑derived α‑rhamnosidase for hydrolysis before absorption [REFS‑2], in contrast to naringenin‑7‑O‑glucoside, which is absorbed directly in the small intestine via lactase phloridzin hydrolase. This fundamental difference in absorption kinetics, site, and systemic exposure [REFS‑3] precludes simple substitution in studies of flavonoid bioavailability, metabolism, or physiological effects.

Quantitative Differentiation of Naringenin 7‑Rutinoside: Evidence for Procurement and Experimental Design


Bioavailability in Humans: Naringenin 7‑Rutinoside vs. Naringenin‑7‑O‑Glucoside

In a randomized, double‑blind, crossover study in healthy humans, oral administration of naringenin‑7‑O‑rutinoside (narirutin) from orange juice resulted in significantly lower systemic exposure compared to its corresponding glucoside (naringenin‑7‑O‑glucoside) generated by α‑rhamnosidase treatment [REFS‑1].

Pharmacokinetics Bioavailability Flavonoid Absorption

Absorption Kinetics: Time to Peak Concentration (Tmax) and Peak Exposure (Cmax) in Humans

Conversion of naringenin‑7‑O‑rutinoside to its glucoside not only increased total exposure but also dramatically accelerated absorption, shifting the site of uptake from the colon to the small intestine [REFS‑1].

Pharmacokinetics Absorption Kinetics Flavonoid Metabolism

Metabolic Pathway Specificity: Enzymatic Hydrolysis of Rutinoside vs. Neohesperidoside

The rutinoside linkage in narirutin (α‑1,6) exhibits distinct enzyme specificity compared to the neohesperidoside linkage (α‑1,2) found in naringin. Three rutinosidases (AnRut, αRβD I, αRβD II) were shown to hydrolyze narirutin but had no activity toward naringin, confirming that the glycosidic bond type governs substrate recognition [REFS‑1].

Enzymology Flavonoid Glycoside Hydrolysis Rutinosidase

Solubility Profile: DMSO Solubility Enables In Vitro Assay Flexibility

Naringenin 7‑rutinoside exhibits high solubility in DMSO (100 mg/mL, ~172 mM), facilitating preparation of stock solutions for in vitro experiments [REFS‑1]. This contrasts with the aglycone naringenin, which has limited aqueous solubility and often requires more complex solubilization strategies.

Solubility Formulation In Vitro Assay

Anti‑Allergic Activity In Vivo: Dose‑Dependent Reduction of Airway Inflammation

Oral administration of narirutin at 10 mg/kg significantly reduced peripheral blood eosinophil counts and blocked OVA‑induced IL‑4 elevation in a mouse model of allergic eosinophilic airway inflammation [REFS‑1].

Anti‑allergic Asthma Model In Vivo Efficacy

Shikimate Kinase Inhibition: Potential Antitubercular Target Engagement

Narirutin acts as a shikimate kinase inhibitor, a target implicated in the biosynthesis of aromatic amino acids in Mycobacterium tuberculosis [REFS‑1]. This mechanism differentiates it from other citrus flavonoids like naringin and hesperidin, which primarily exert effects via antioxidant and anti‑inflammatory pathways.

Antitubercular Shikimate Kinase Target Engagement

Optimal Use Cases for Naringenin 7‑Rutinoside Based on Evidence‑Based Differentiation


Human Pharmacokinetic Studies of Colonic Flavonoid Absorption

Naringenin 7‑rutinoside is the compound of choice for investigating colonic absorption and the role of gut microbiota in flavonoid metabolism, as evidenced by its delayed Tmax (311 min) and dependence on microbial α‑rhamnosidase for deglycosylation [REFS‑1]. This contrasts with small‑intestinal absorption of naringenin‑7‑O‑glucoside.

Enzymatic Biotransformation Research Targeting Rutinoside Linkages

The compound serves as a specific substrate for rutinosidases (e.g., αRβD I), which selectively hydrolyze α‑1,6‑linked rutinosides but not α‑1,2‑linked neohesperidosides [REFS‑2]. Researchers developing enzymatic processes for aglycone production should procure narirutin rather than naringin for rutinoside‑specific studies.

In Vivo Anti‑Allergic Efficacy Studies

Narirutin's demonstrated ability to reduce airway inflammation and IL‑4 levels in OVA‑challenged mice at 10 mg/kg p.o. [REFS‑3] establishes it as a validated reference compound for allergic asthma research, providing a benchmark for novel anti‑allergic agents.

High‑Concentration In Vitro Screening

The compound's high DMSO solubility (100 mg/mL) [REFS‑4] enables preparation of concentrated stock solutions with minimal solvent volume, reducing DMSO interference in cellular assays. This property is advantageous for high‑throughput screening of flavonoid libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naringenin 7-rutinoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.